3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Lipophilicity Permeability ADME

3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate (CAS 300716-70-5) is a synthetic chromen-4-one derivative characterized by a 2-bromophenoxy group at position 3, a methyl group at position 2, and an acetate ester at position 7 of the chromenone core. With a molecular formula of C18H13BrO5 and a molecular weight of 389.2 g/mol, this compound is a member of a broader class of chromenone-based screening compounds often utilized in early-stage drug discovery.

Molecular Formula C18H13BrO5
Molecular Weight 389.201
CAS No. 300716-70-5
Cat. No. B2489898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
CAS300716-70-5
Molecular FormulaC18H13BrO5
Molecular Weight389.201
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3Br
InChIInChI=1S/C18H13BrO5/c1-10-18(24-15-6-4-3-5-14(15)19)17(21)13-8-7-12(23-11(2)20)9-16(13)22-10/h3-9H,1-2H3
InChIKeyCIKSNROKEYBJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl Acetate (CAS 300716-70-5): Core Chemical Identity and Sourcing Profile


3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate (CAS 300716-70-5) is a synthetic chromen-4-one derivative characterized by a 2-bromophenoxy group at position 3, a methyl group at position 2, and an acetate ester at position 7 of the chromenone core. With a molecular formula of C18H13BrO5 and a molecular weight of 389.2 g/mol, this compound is a member of a broader class of chromenone-based screening compounds often utilized in early-stage drug discovery [1]. Its computed XLogP3-AA value of 4.1 indicates significant lipophilicity, a key parameter for membrane permeability in cellular assays [1]. The compound is cataloged under PubChem CID 1106864 and is commercially available through screening compound suppliers such as ChemBridge (Hit2Lead SC-5360873) .

Why 3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl Acetate Cannot Be Simply Replaced by Unsubstituted or Hydroxylated Chromenone Analogs


Generic substitution among chromen-4-one screening compounds is unreliable due to the profound impact of the 7-acetate and 2-bromophenoxy substituents on physicochemical properties and target engagement. Compared to the closely related 7-hydroxy analog (3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one), the acetate ester eliminates a hydrogen bond donor, reducing H-bond donor count from 1 to 0, which directly alters membrane permeability and metabolic stability profiles [1]. Furthermore, the ortho-bromine on the phenoxy ring introduces a steric and electronic perturbation absent in the non-brominated 7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one (CAS 87891-62-1), potentially shifting selectivity profiles in kinase or receptor binding assays . The net result is a distinct pharmacological fingerprint; assuming interchangeability risks selecting a compound with divergent cellular activity and ADME properties.

Quantitative Differentiators for 3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl Acetate vs. Structural Analogs


Enhanced Lipophilicity (LogP) Driven by 7-Acetate and 2-Bromophenoxy Substituents

The target compound exhibits a computed logP (XLogP3-AA) of 4.1, significantly higher than the 7-hydroxy-2-methyl-3-phenoxy analog, which has a calculated logP of approximately 3.1 [1]. This ~1 log unit increase is attributable to both 7-O-acetylation (masking the phenolic OH) and the presence of the bromine atom on the phenoxy ring. Increased lipophilicity is directly correlated with enhanced passive membrane permeability in Caco-2 and PAMPA models, suggesting this compound may exhibit superior cellular uptake in whole-cell assays compared to less lipophilic congeners [2].

Lipophilicity Permeability ADME

Elimination of a Key Hydrogen Bond Donor through 7-O-Acetylation

The target compound's 7-position acetate group replaces the hydroxyl group found in many analogs, reducing the hydrogen bond donor (HBD) count to 0 [1]. This is in contrast to 3-(2-bromophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one, which possesses one HBD . The absence of HBDs is a hallmark of compounds with improved passive absorption and blood-brain barrier penetration, as HBD count is a key parameter in Lipinski's Rule of Five and CNS MPO scores [2].

Solubility Permeability Pharmacokinetics

Increased Rotatable Bond Count vs. Core Chromenone Scaffold

With 4 rotatable bonds, the target compound offers greater conformational flexibility than the core 2-methylchromen-4-one scaffold (1 rotatable bond) [1]. This flexibility arises from the 3-(2-bromophenoxy) and 7-acetoxy substituents. While this may modestly reduce potency due to entropic penalties upon binding, it can enhance the ability to productively explore diverse binding site topologies, potentially capturing interactions unavailable to more rigid analogs [2].

Conformational Flexibility Target Binding Entropy

Ortho-Bromophenoxy Moiety as a Synthetic Handle and Halogen Bond Donor

The ortho-bromine atom on the phenoxy ring serves a dual purpose: it is a versatile synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can act as a halogen bond donor in protein-ligand interactions [1]. In contrast, the non-brominated analog 7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one lacks this functionality, limiting both its chemical tractability and its potential for directed non-covalent interactions with backbone carbonyls or carboxylate side chains . The compound's tPSA of 65.74 Ų remains within drug-like space despite the bromine addition [2].

Halogen Bonding Chemical Biology Fragment-Based Drug Design

Registered Bioactivity Profile in PubChem Demonstrates Multi-Target Potential

The compound has been evaluated in 16 distinct PubChem bioassays, yielding a potency activity value of approximately 39.8 µM in at least one assay [1]. While not a high-potency hit, this multi-assay profiling distinguishes it from many uncharacterized analogs and provides a baseline activity fingerprint that can guide its prioritization for related target classes. Analogs such as the 7-hydroxy derivative have no publicly reported bioassay data, making this compound a more information-rich choice for data-driven lead generation [2].

Bioassay Polypharmacology Screening

Commercial Availability in Solid Form with Defined Purity Enables Reproducible Procurement

The compound is available as a solid (free form) from Hit2Lead (ChemBridge) in quantities ranging from 1 mg to 25 mg, ensuring ease of handling and formulation for in vitro assays . This is in contrast to several oil or hygroscopic analogs that require specialized storage conditions, introducing variability in DMSO stock concentration measurements. Defined solid form delivery minimizes batch-to-batch variability and supports reproducible screening campaigns.

Procurement Reproducibility Formulation

Recommended Application Scenarios for 3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl Acetate Based on Quantitative Differentiation


Cell-Based Phenotypic Screening Where High Membrane Permeability is Critical

Given its elevated logP (4.1) and zero HBD count, the compound is well-suited for intracellular target engagement in cell-based assays, particularly in CNS or oncology programs where passive diffusion across the cell membrane is a prerequisite . Compared to the more polar 7-hydroxy analogs, this compound is predicted to achieve higher intracellular concentrations at equivalent extracellular doses [1].

Hit-to-Lead Optimization Campaigns Requiring a Halogen-Containing Scaffold

The ortho-bromine substituent makes the compound an ideal starting point for parallel synthesis, enabling rapid derivatization via palladium-catalyzed cross-coupling . Additionally, the potential for halogen bonding with target proteins offers an underexploited avenue for improving binding affinity and selectivity in challenging protein targets [1].

Building Focused Libraries for Kinase or Nuclear Receptor Targets

The chromen-4-one core is a recognized privileged structure for kinase inhibition (e.g., Raf, PKB) and nuclear receptor modulation . The existing bioassay data and the compound's balanced physicochemical profile make it a rational anchor point for generating focused analog sets aimed at these target classes [1].

Reproducible High-Throughput Screening (HTS) with Minimal Batch Variability

The solid, defined-quantity supply from a reputable vendor (ChemBridge) supports rigorous HTS workflows. The compound's achiral nature and single-component solid form eliminate the complications of stereoisomerism or hygroscopicity, ensuring consistent DMSO stock preparation and reduced false hit rates due to concentration errors .

Quote Request

Request a Quote for 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.